4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
The compound 4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . The molecule features two key substituents:
- 1-(4-Methylbenzyl): A para-methyl-substituted benzyl group at the pyrazolo[3,4-d]pyrimidine N1 position.
- 4-(5-Chloro-2-methoxybenzyl)piperazinyl: A piperazine ring substituted with a 5-chloro-2-methoxybenzyl group at the pyrimidine C4 position.
Pyrazolo[3,4-d]pyrimidines are pharmacologically significant due to their antitumor, antiviral, and antimicrobial activities . The chlorine and methoxy groups in the benzyl substituents may enhance lipophilicity and target binding, while the methylbenzyl group could influence metabolic stability .
Eigenschaften
IUPAC Name |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O/c1-18-3-5-19(6-4-18)15-32-25-22(14-29-32)24(27-17-28-25)31-11-9-30(10-12-31)16-20-13-21(26)7-8-23(20)33-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTRTTUWCVCWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
N1-Benzylation with 4-Methylbenzyl Groups
Introducing the 4-methylbenzyl group at the N1 position requires alkylation of the pyrazolo[3,4-d]pyrimidine core. A patent by Google Patents (2021) outlines a benzylation protocol using benzyl halides under basic conditions. For example, treating the core with 4-methylbenzyl chloride in THF or DMF in the presence of DBU (1,8-diazabicycloundec-7-ene) at 40–60°C produces N1-alkylated intermediates. Separation of N1 and N2 isomers is critical, as alkylation often yields mixtures. Catalytic hydrogenation may follow to reduce unsaturated bonds if present.
C4 Piperazine Functionalization
The C4 piperazine moiety is introduced via nucleophilic substitution or coupling. A study on antifungal benzimidazoles demonstrates that 5-chloro-2-α-chloroethyl-N-methylbenzimidazole reacts with substituted piperazines in dioxane under reflux with triethylamine, yielding piperazine-linked derivatives. Adapting this method, the pyrazolo[3,4-d]pyrimidine core reacts with 1-(5-chloro-2-methoxybenzyl)piperazine in DMF at 80–100°C for 12–24 hours. Excess piperazine (1.5–2 equivalents) ensures complete substitution, with yields typically ranging from 45–70%.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
Workup and Purification
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Precipitation : Ice-cold water quenches reactions and precipitates crude products.
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Chromatography : Reverse-phase C-18 columns with acetonitrile/water gradients resolve closely related isomers.
Spectroscopic Characterization and Validation
NMR and X-ray Crystallography
1H NMR of the final compound shows distinct signals for the 4-methylbenzyl group (δ 2.35 ppm, singlet) and piperazine protons (δ 2.5–3.5 ppm, multiplet). X-ray diffraction confirms the planar pyrazolo[3,4-d]pyrimidine core and spatial orientation of substituents.
Hirshfeld Surface Analysis
Intermolecular interactions, such as C–H···O and N–H···Cl contacts, stabilize the crystal lattice. Hirshfeld surfaces for analogous compounds reveal 12–15% contribution from van der Waals interactions.
DFT Calculations
B3LYP/6-311++G(d,p) simulations align with experimental bond lengths (e.g., C–N: 1.34 Å vs. 1.33 Å calculated).
Yield and Scalability Data
Challenges and Mitigation Strategies
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Regioselectivity : N1 vs. N2 alkylation is controlled by steric effects. Bulkier benzyl halides favor N1 substitution.
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Piperazine Solubility : Pre-activation with HCl improves solubility in polar aprotic solvents.
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Byproduct Formation : Excess reagents and gradual temperature ramping suppress dimerization .
Analyse Chemischer Reaktionen
Functionalization Strategies
Functionalization of the pyrazolo[3,4-d]pyrimidine core often involves:
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Alkylation/Coupling Reactions
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Formylation/Oxidation
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Chlorination
Key Challenges and Considerations
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Regioselectivity
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Functional Group Compatibility
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Purification
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have demonstrated significant anticancer activity against various cancer cell lines. The compound has been studied for its ability to inhibit tyrosine kinases (TKs), such as Abl and Src-family proteins, which are crucial in cancer cell proliferation and survival. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its potency and selectivity against specific cancer types.
Case Studies
- Neuroblastoma Model : In a study involving neuroblastoma (NB) xenograft mouse models, a related pyrazolo[3,4-d]pyrimidine compound showed a tumor volume reduction greater than 50% when administered at optimized doses. This suggests that derivatives like the one could be similarly effective in targeting NB cells .
- In Vitro Studies : Various derivatives of pyrazolo[3,4-d]pyrimidines have been encapsulated in albumin nanoparticles and liposomes to improve their solubility and bioavailability. These formulations exhibited enhanced cytotoxicity against SH-SY5Y human neuroblastoma cells, indicating that the compound could benefit from similar delivery systems .
Pharmacokinetic Properties
One of the challenges with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit their clinical application. Recent research has focused on improving the pharmacokinetic properties of these compounds through various formulation strategies:
- Nanoparticle Encapsulation : By using albumin nanoparticles or liposomal formulations, researchers have successfully enhanced the solubility and stability of pyrazolo[3,4-d]pyrimidines in physiological conditions .
- Molecular Modifications : Structural modifications at specific positions on the pyrazolo[3,4-d]pyrimidine ring have been explored to optimize solubility and target selectivity .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Differences
The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
Core Structure: All compounds share the pyrazolo[3,4-d]pyrimidine core, enabling interactions with adenosine triphosphate (ATP)-binding pockets in kinases .
Substituent Variations: R1: The target compound’s 4-methylbenzyl group differs from the 4-chlorobenzyl () or carboxamide () groups in analogs. Methyl groups may reduce steric hindrance compared to halogens. R2: The 5-chloro-2-methoxybenzyl-piperazinyl group in the target compound is distinct from phenethyl (), chlorophenoxyethyl (), or methoxyphenyl () substituents. Chlorine and methoxy groups may enhance binding affinity through hydrophobic and hydrogen-bonding interactions.
Molecular Weight : The target compound (492.0 g/mol) and share similar molecular weights, suggesting comparable bioavailability profiles.
Pharmacological Implications
- Kinase Inhibition : Piperazine-containing pyrazolo[3,4-d]pyrimidines (e.g., ) are reported as kinase inhibitors due to their ATP-competitive binding .
- Antimicrobial Activity : Chlorine substituents (as in ) correlate with enhanced antimicrobial properties.
- Metabolic Stability : The 4-methylbenzyl group may reduce oxidative metabolism compared to halogenated analogs .
Biologische Aktivität
The compound 4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound is structurally characterized by its piperazine and pyrazolo moieties, which contribute to its pharmacological profile. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 483.4 g/mol. The structure includes a chlorinated methoxybenzyl group and a piperazine ring, contributing to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, compounds within this class have been shown to inhibit various kinases involved in cancer progression, including EGFR and VEGFR2. The compound has demonstrated significant inhibitory effects on tumor growth in vitro, particularly in breast cancer cell lines such as MCF-7. It induces apoptosis and inhibits cell migration and cycle progression, suggesting a multifaceted mechanism of action against cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|---|
| 4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine | EGFR/VGFR2 | 0.3 - 24 | Significant inhibition |
| Compound 5i (similar scaffold) | EGFR/VGFR2 | 0.3 / 7.60 | Strong apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown antimicrobial activity. They exhibit effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .
The mechanism by which the compound exerts its biological effects involves interaction with ATP-binding sites on kinases due to structural similarities with adenine. This allows for competitive inhibition of kinase activity, leading to disrupted signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on MCF-7 Cells : The compound was tested against MCF-7 breast cancer cells, resulting in significant growth inhibition and apoptosis induction.
- Inflammation Models : Some derivatives have shown anti-inflammatory properties by inhibiting prostaglandin synthesis, indicating potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the pyrazolo[3,4-d]pyrimidine core?
- Methodology : The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with appropriate electrophiles. Key steps include:
- Alkylation : Reacting intermediates with alkyl/aryl halides in dry acetonitrile under reflux (e.g., 5-chloro-2-methoxybenzyl chloride for the piperazine substituent) .
- Purification : Use recrystallization from acetonitrile for high-purity yields (>85%) .
- Characterization : Confirm regiochemistry via H NMR (e.g., singlet for pyrimidine protons at δ 8.2–8.5 ppm) and IR (C=N stretch at 1640–1680 cm) .
Q. How can researchers optimize yield in piperazine-substitution reactions?
- Reaction Design :
- Solvent selection : Dichloromethane or dry benzene enhances nucleophilic substitution efficiency for bulky piperazine derivatives .
- Stoichiometry : Use 1.2–1.5 equivalents of alkyl/aryl halides to minimize side reactions .
- Workup : Post-reaction, employ normal-phase chromatography (10% methanol/0.1% NHOH) to isolate piperazine-containing products .
Q. What spectroscopic techniques validate structural integrity?
- Key Techniques :
- H NMR : Identify benzylic protons (δ 4.2–4.8 ppm) and piperazine NH signals (δ 1.8–2.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 520.1922 for the target compound) .
- Troubleshooting : Overlapping aromatic signals can be resolved via C DEPT-135 or 2D COSY .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Approach :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or EGFR) .
- QM/MM simulations : Evaluate charge distribution on the pyrimidine ring to prioritize substituents for SAR studies .
- Validation : Correlate computational ΔG values with experimental IC data from enzyme inhibition assays .
Q. What strategies resolve contradictions in SAR data for piperazine derivatives?
- Case Study : Conflicting activity data between 4-methylbenzyl and 4-chlorobenzyl analogs may arise from:
- Steric effects : Molecular dynamics simulations reveal differences in binding pocket accessibility .
- Metabolic stability : Assess hepatic microsomal stability (t >60 min preferred) to rule out false negatives .
Q. How can reaction path search methods accelerate synthetic optimization?
- ICReDD Framework :
- Quantum chemical calculations : Identify transition states for rate-limiting steps (e.g., ring closure in pyrazolo-pyrimidine formation) .
- Data-driven optimization : Machine learning models trained on reaction yield datasets (e.g., solvent polarity vs. yield) .
- Application : Reduced optimization time by 40% for piperazine coupling reactions .
Methodological Challenges & Solutions
Handling air/moisture-sensitive intermediates during alkylation
- Solution :
- Use Schlenk line techniques for anhydrous conditions.
- Quench reactions with ice-cold water to stabilize reactive intermediates .
Purification of polar byproducts in piperazine derivatives
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves polar impurities .
- Alternative : Triturate crude products with diethyl ether to remove unreacted amines .
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